molecular formula C10H18N2O B11963839 N-allyl-N'-cyclohexylurea

N-allyl-N'-cyclohexylurea

Cat. No.: B11963839
M. Wt: 182.26 g/mol
InChI Key: AYRNZRLOYCYALB-UHFFFAOYSA-N
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Description

N-allyl-N’-cyclohexylurea is an organic compound with the molecular formula C10H18N2O It is a urea derivative where the nitrogen atoms are substituted with an allyl group and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-allyl-N’-cyclohexylurea can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with allyl isocyanate. The reaction typically occurs under mild conditions and yields the desired product with high efficiency. Another method involves the use of allyl bromide and cyclohexylurea in the presence of a base such as sodium hydride or potassium carbonate. This reaction is often carried out in an organic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and requires careful control of temperature and reaction time to achieve optimal yields .

Industrial Production Methods

Industrial production of N-allyl-N’-cyclohexylurea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, microwave-assisted synthesis has been explored as a method to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

N-allyl-N’-cyclohexylurea undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted urea derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and osmium tetroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides, amines, and thiols can react with the allyl group under basic or acidic conditions.

Major Products

The major products formed from these reactions include epoxides, amines, and various substituted urea derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-allyl-N’-cyclohexylurea has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-allyl-N’-cyclohexylurea involves its interaction with specific molecular targets. The allyl group can undergo various chemical transformations, allowing the compound to participate in different biochemical pathways. The cyclohexyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity for its targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-allyl-N’-cyclohexylurea is unique due to its combination of an allyl group and a cyclohexyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

1-cyclohexyl-3-prop-2-enylurea

InChI

InChI=1S/C10H18N2O/c1-2-8-11-10(13)12-9-6-4-3-5-7-9/h2,9H,1,3-8H2,(H2,11,12,13)

InChI Key

AYRNZRLOYCYALB-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)NC1CCCCC1

Origin of Product

United States

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